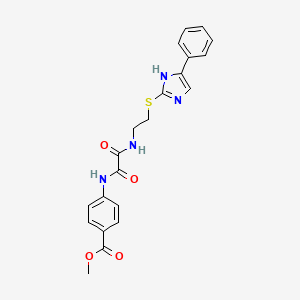

![molecular formula C20H14ClF3N2O2 B2811885 1-(4-氯苄基)-6-氧代-N-[3-(三氟甲基)苯基]-1,6-二氢-3-吡啶甲酰胺 CAS No. 338782-67-5](/img/structure/B2811885.png)

1-(4-氯苄基)-6-氧代-N-[3-(三氟甲基)苯基]-1,6-二氢-3-吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

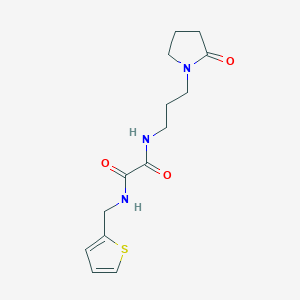

The compound is a derivative of pyridinecarboxamide, which is a class of compounds containing a pyridine ring, which is a benzene derivative, and a carboxamide group (a carboxylic acid amide). The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon atom connected to three fluorine atoms and one other carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzene ring, and a carboxamide group. The trifluoromethyl group would add electron-withdrawing character, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group and the carboxamide group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the carboxamide group would likely influence properties such as solubility, melting point, and boiling point .科学研究应用

合成和晶体学

这种化合物参与了相关化学实体的合成和晶体学的重点研究。例如,对双氟尼柳羧酰胺的合成和晶体结构的研究强调了从双氟尼柳合成的化合物的结构分析,双氟尼柳是一种消炎药,通过酰胺化和酯化等过程合成。使用单晶 X 射线衍射分析这些化合物,以了解它们的分子堆积,由分子间氢键稳定 (Zhong 等人,2010)。

化学合成和反应性

另一个应用领域是杂环化合物的合成,其中它作为前体或结构基序,用于开发具有潜在生物活性的新化学实体。例如,已经探索了烯胺腈在杂环合成中的效用,用于创建新的吡唑、吡啶和嘧啶衍生物,展示了该化合物在产生结构多样化分子的作用,这些分子在药物化学中具有潜在应用 (Fadda 等人,2012)。

生物活性研究

对含有“1-(4-氯苄基)-6-氧代-N-[3-(三氟甲基)苯基]-1,6-二氢-3-吡啶甲酰胺”基序的化合物的研究也扩展到了生物活性研究。例如,对 NF-κB 和 AP-1 基因表达抑制剂的研究涉及构效关系 (SAR) 研究,旨在提高口服生物利用度并了解各种取代对生物活性的影响 (Palanki 等人,2000)。

抗惊厥活性

抗惊厥烯胺酮的研究,其中分析了该化合物类别的衍生物的潜在抗惊厥活性,举例说明了探索其在治疗应用中的效用。确定这些化合物的晶体结构,以了解可能影响其生物活性的构象偏好和分子间相互作用 (Kubicki 等人,2000)。

未来方向

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their activity .

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . The trifluoromethyl group on the phenyl ring could potentially enhance the compound’s reactivity and selectivity .

Biochemical Pathways

It’s plausible that the compound could influence various pathways due to the presence of the trifluoromethyl group and the pyridine moiety, both of which are known to interact with numerous biological targets .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .

Result of Action

Based on its structure, it’s plausible that the compound could exert a range of effects, potentially including modulation of receptor activity, inhibition of enzyme function, and alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be influenced by the pH of the environment, while its stability could be affected by temperature and the presence of other reactive species .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJSDJLSUBPENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

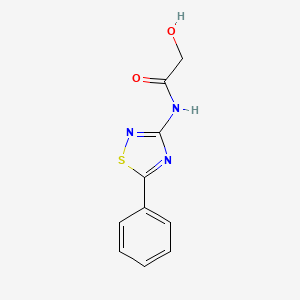

![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)

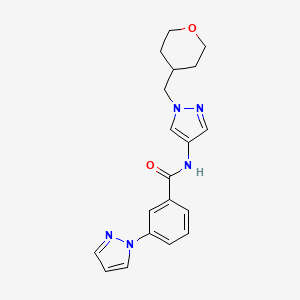

![N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2811807.png)

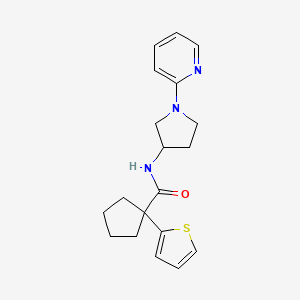

![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)